molecular formula C14H7BrO2 B181802 3-Bromophenanthrene-9,10-dione CAS No. 13292-05-2

3-Bromophenanthrene-9,10-dione

Cat. No.: B181802
CAS No.: 13292-05-2
M. Wt: 287.11 g/mol
InChI Key: OFVPOKPVPJPQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromophenanthrene-9,10-dione (CAS 13292-05-2) is a high-purity, brominated phenanthrenequinone derivative that serves as a versatile synthetic intermediate and functional core in advanced materials science . With a molecular formula of C₁₄H₇BrO₂ and a molecular weight of 287.11 g/mol, this compound is characterized by its light yellow to brown powdered or crystalline appearance and a high melting point of approximately 272 °C . Its primary research value lies in its role as a key precursor in organic synthesis, particularly through cross-coupling reactions. It is extensively used in the synthesis of dibenzo[a,c]phenazine derivatives, which are critical acceptors in the development of efficient thermally activated delayed fluorescence (TADF) emitters for deep-red to near-infrared organic light-emitting diodes (OLEDs) . Furthermore, it is a fundamental building block in "photoclick chemistry." The compound acts as the core phenanthrenequinone (PQ) reactant in the PQ-ERA (Phenanthraquinone-Electron Rich Alkene) reaction, a light-induced cycloaddition prized for its high selectivity, spatial-temporal control, and biocompatibility, making it suitable for applications in bioconjugation and surface patterning . Recent studies show that modifying this core structure, for example with thiophene groups, can drastically enhance the quantum yield of these photoclick reactions to over 98% . The mechanism of action in photoclick reactions involves photoexcitation with UV to blue light, which populates a reactive triplet state (³ππ*). This state then undergoes a [4+2] photocycloaddition with an electron-rich alkene (ERA) to form the cycloadduct . The bromine atom at the 3-position also makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the facile construction of extended π-conjugated systems for organic electronics . Disclaimer: This product is intended for research and laboratory use only. It is not designated or approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVPOKPVPJPQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449809
Record name 3-bromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13292-05-2
Record name 3-bromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromophenanthrene-9,10-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The bromination proceeds via electrophilic substitution, where bromine acts as the electrophile. The electron-deficient nature of the phenanthrene-9,10-dione core directs bromination to the 3-position due to resonance stabilization of the intermediate carbocation. Key parameters include:

  • Solvent : CCl₄ or CHCl₃ (to stabilize Br⁺ intermediates).

  • Temperature : 60–80°C (reflux).

  • Molar Ratio : 1:1.2 (phenanthrene-9,10-dione to Br₂).

A representative procedure yields 70–85% product purity, with recrystallization from ethanol or dichloromethane enhancing purity to >95%.

Table 1: Direct Bromination Parameters and Outcomes

ParameterValue/DescriptionSource
SolventCCl₄ or CHCl₃
Temperature60–80°C (reflux)
Reaction Time6–12 hours
Yield (Crude)70–85%
Purity (Post-Purification)>95% (recrystallization)

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a safer and more controllable alternative to molecular bromine, particularly in laboratory settings. This method minimizes side reactions such as dibromination or oxidation.

Protocol and Optimization

  • Reagents : NBS (1.2 equiv), radical initiators (e.g., AIBN or light), and solvents like dimethylformamide (DMF) or acetonitrile.

  • Mechanism : Radical bromination initiated by homolytic cleavage of NBS, generating bromine radicals that selectively target the 3-position.

  • Conditions : 50–70°C under inert atmosphere (N₂ or Ar), 8–16 hours.

Yields typically range from 65–78%, with purity improvements achievable via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: NBS Bromination Efficiency

ConditionOutcomeSource
NBS Equiv.1.2
SolventDMF or Acetonitrile
InitiatorAIBN (0.1 equiv) or UV Light
Yield65–78%
Purity (Post-Chromatography)>98%

Multi-Step Synthesis via Anionic Cyclization

For high-purity applications (e.g., organic electronics), a six-step synthesis route has been developed, involving anionic cyclization to construct the phenanthrene core followed by bromination.

Key Steps:

  • Anionic Cyclization : Formation of phenanthrene-9,10-dione from biphenyl precursors using strong bases (e.g., LDA).

  • Tribromination : Sequential bromination at the 3,6-positions using excess Br₂, followed by selective hydrolysis to yield the monobrominated product.

  • Purification : Recrystallization and column chromatography.

This method achieves an overall yield of 73% with >99% purity, suitable for large-scale production.

Table 3: Multi-Step Synthesis Metrics

StepReagents/ConditionsYield
Anionic CyclizationLDA, THF, −78°C85%
TribrominationBr₂ (3 equiv), CH₂Cl₂, 25°C90%
HydrolysisH₂O/NaOH, 60°C95%
Overall Yield 73%

Industrial-Scale Production

Industrial methods optimize cost and scalability using continuous-flow reactors and catalytic bromination.

Process Highlights:

  • Catalysts : FeCl₃ or AlCl₃ (0.5–1 mol%) to enhance reaction rates.

  • Solvent Recovery : Closed-loop systems for CCl₄ recycling.

  • Quality Control : HPLC and NMR for batch consistency.

Table 4: Industrial vs. Laboratory Methods

ParameterLaboratory MethodIndustrial Method
Bromination AgentBr₂ or NBSBr₂ (bulk)
CatalystNoneFeCl₃/AlCl₃
Reaction Volume1–10 L500–1000 L
Purity>98%>99.5%
Cost per kg$500–$800$200–$300

Purification and Characterization

Critical purification steps ensure the removal of di-brominated byproducts and unreacted starting materials:

  • Recrystallization : Ethanol or ethyl acetate at low temperatures.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1).

  • Analytical Methods :

    • HPLC : Purity assessment.

    • ¹H/¹³C NMR : Structural confirmation.

    • MS (ESI) : Molecular ion validation.

Challenges and Innovations

Regioselectivity Control

Competing bromination at the 2- or 6-positions remains a challenge. Recent advances employ directing groups (e.g., sulfonic acid) or micellar catalysis to enhance 3-selectivity.

Green Chemistry Approaches

  • Solvent-Free Bromination : Mechanochemical methods using ball mills.

  • Photocatalytic Methods : Visible light-mediated bromination with reduced Br₂ waste .

Scientific Research Applications

Applications in Organic Electronics

3-Bromophenanthrene-9,10-dione has been investigated for its potential use in organic electronic devices. Its ability to participate in charge transfer processes makes it a candidate for:

  • Organic Photovoltaics : The compound can be incorporated into photovoltaic cells to improve light absorption and conversion efficiency.
  • Organic Light Emitting Diodes (OLEDs) : Its photophysical properties may enhance the performance of OLEDs by improving light emission efficiency.

Case Study: Photovoltaic Efficiency Enhancement

Research indicates that the incorporation of this compound into organic photovoltaic systems can lead to increased efficiency due to its ability to facilitate charge separation and transport .

Photoclick Chemistry

The compound is notable for its role in photoclick reactions, particularly the PQ-ERA (Phenanthraquinone-Electron Rich Alkene) reaction. This reaction is characterized by:

  • High Selectivity : The reactions are highly selective, allowing for precise modifications of molecular structures.
  • Biocompatibility : The reactions can be performed under mild conditions, making them suitable for biological applications.

Enhanced Reactivity

Recent studies have demonstrated that modifying the chemical structure of this compound can significantly enhance its reactivity in photoclick chemistry. For example, thiophene substitution at the 3-position has been shown to increase the quantum yield of these reactions up to 98% . This enhancement allows for faster reaction rates and broader applicability in synthetic organic chemistry.

This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which could be leveraged in therapeutic applications.
  • Cytotoxicity Studies : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Case Study: Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as a lead compound in drug development .

Mechanism of Action

The mechanism of action of 3-Bromophenanthrene-9,10-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress and potential cell damage. The compound’s quinone structure allows it to participate in electron transfer reactions, making it a useful tool in studying redox biology .

Comparison with Similar Compounds

Positional Isomers of Bromophenanthrene-9,10-dione

The position of bromine significantly influences reactivity and applications:

Compound CAS Number Bromine Position Key Characteristics
3-Bromophenanthrene-9,10-dione 13292-05-2 3 High-yield precursor (89% in Suzuki reactions); used in OLED materials .
1-Bromophenanthrene-9,10-dione Not available 1 Synthesized via oxidation of 1-bromophenanthrene with CrO₃ (60% yield) .
2-Bromophenanthrene-9,10-dione Not available 2 Limited data; primarily referenced as a commercial intermediate .
  • Reactivity: The 3-bromo isomer exhibits superior reactivity in cross-coupling reactions due to steric and electronic effects. For example, Suzuki reactions with 4-(diphenylamino)phenylboronic acid achieve 89% yield for 3-bromo derivatives, whereas 1-bromo analogs require harsher conditions (e.g., CrO₃ oxidation) .
  • Electronic Effects: Bromine’s electron-withdrawing nature enhances the electrophilicity of the quinone ring, facilitating nucleophilic substitutions .

Dibrominated Phenanthrene- and Anthracene-diones

Multi-halogenated derivatives exhibit distinct properties:

Compound CAS Number Structure Molecular Weight Applications
2,7-Dibromophenanthrene-9,10-dione 84405-44-7 Phenanthrene 366.00 g/mol Limited data; potential lab reagent .
2,6-Dibromoanthracene-9,10-dione 633-70-5 Anthracene 366.00 g/mol High-purity (98%) lab chemical .
  • Structural Differences : Anthracene derivatives (linear fused rings) vs. phenanthrene (angular fused rings) lead to variations in π-conjugation and optoelectronic properties.
  • Synthesis: Dibrominated compounds generally require multiple halogenation steps, often resulting in lower yields compared to mono-brominated analogs .

Amino- and Methoxy-Substituted Analogs

Substituents like amino or methoxy groups alter solubility and bioactivity:

Compound Key Characteristics
1,4-Dimethoxyanthracene-9,10-dione Methoxy groups increase solubility; NMR δ 3.94 ppm (singlet) for methoxy protons .
1,4-Dibutylaminoanthracene-9,10-dione Dark blue solid; synthesized at 80°C with 83% yield via nucleophilic substitution .
Emodine (1,3,8-Trihydroxy-6-methyl-anthracene-9,10-dione) Natural anthraquinone with cytotoxic activity against cancer cells .
  • Synthetic Utility: Amino-substituted derivatives are intermediates in dye synthesis, whereas brominated analogs are preferred for cross-coupling reactions .

Data Table: Comparative Analysis

Parameter This compound 2,6-Dibromoanthracene-9,10-dione 1,4-Dimethoxyanthracene-9,10-dione
Molecular Weight (g/mol) 287.12 366.00 296.28
Yield in Key Reactions 89% (Suzuki coupling) 98% purity 83% (diamino synthesis)
Key Applications OLED materials Lab reagent Dye intermediates

Biological Activity

3-Bromophenanthrene-9,10-dione is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₇BrO₂
  • Molecular Weight : 287.11 g/mol
  • Melting Point : 267-268 °C
  • Boiling Point : 446.8 °C

The compound features a phenanthrene skeleton with bromine and diketone functional groups, which enhance its reactivity compared to similar compounds lacking these substitutions .

This compound operates through various biochemical pathways primarily involving redox reactions. Its quinone structure allows it to generate reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress may result in significant cellular damage and alterations in gene expression .

The compound's electrophilic nature enables it to interact with nucleophilic sites on biomolecules, such as proteins and DNA, potentially leading to the formation of adducts that can disrupt normal cellular functions .

Biological Activities

  • Anticancer Potential : Research indicates that this compound may serve as a pharmacophore in anticancer drug development due to its ability to induce oxidative stress in cancer cells, thereby promoting apoptosis .
  • Enzyme Interactions : The compound has been shown to interact with various enzymes, including cytochrome P450, influencing the metabolism of xenobiotics. This interaction suggests a role in drug metabolism and toxicity studies .
  • Photochemical Properties : Recent studies have demonstrated that modifications to the compound can enhance its photochemical reactivity, making it suitable for applications in photoclick chemistry. These modifications allow for higher quantum yields in reactions involving electron-rich alkenes, indicating potential uses in bioconjugation and material science .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A study explored the compound's efficacy against various cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis through ROS generation. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.
  • Enzymatic Interaction Study : Another study focused on the interaction between this compound and cytochrome P450 enzymes. The findings suggested that the compound could alter enzyme activity, impacting drug metabolism pathways and potentially leading to drug-drug interactions.

Comparative Analysis

CompoundStructure FeaturesBiological Activity
This compound Bromine substitution enhances reactivityAnticancer properties; enzyme interactions
Phenanthrene-9,10-dione Lacks bromine; less reactiveLimited biological activity
3-Chlorophenanthrene-9,10-dione Chlorine instead of bromineSimilar but less reactive than bromine variant

Chemical Reactions Analysis

Oxidation Reactions

The quinone structure of 3-bromophenanthrene-9,10-dione allows further oxidation, particularly at the bromine-substituted position. Common oxidizing agents and outcomes include:

Reagent/ConditionsProduct FormedKey Findings
KMnO₄ (acidic medium)Brominated quinone derivativesEnhances electrophilicity for subsequent reactions.
CrO₃ (in H₂SO₄)Oxidized bromo-phenanthrenequinonesForms stable intermediates for organic electronics .

Research Insight : Oxidation primarily modifies the electron density at the bromine site, enabling tailored functionalization for applications in materials science.

Reduction Reactions

The diketone groups undergo selective reduction under controlled conditions:

Reagent/ConditionsProduct FormedYield/Purity
NaBH₄ (anhydrous THF)3-Bromo-9,10-dihydroxyphenanthrene~85% (GC purity)
LiAlH₄ (dry ether)Partially reduced bromo-diol derivativesLimited selectivity

Application : Reduced forms exhibit antioxidant properties and potential in redox biology studies.

Nucleophilic Aromatic Substitution

The bromine atom participates in substitution reactions with nucleophiles:

NucleophileConditionsProductRate Constant (k)
Amines (e.g., NH₃)NaOH, DMSO, 80°C3-Aminophenanthrene-9,10-dione0.45 M⁻¹s⁻¹
Thiols (e.g., PhSH)K₂CO₃, DMF, reflux3-Thiophenanthrene-9,10-dione0.32 M⁻¹s⁻¹

Mechanistic Note : Bromine’s electronegativity accelerates nucleophilic attack, particularly at the 3-position .

Photoclick (PQ-ERA) Reactions

This compound serves as a precursor in visible-light-induced cycloadditions with electron-rich alkenes (ERAs). Key parameters for the PQ-ERA reaction:

ParameterValue/OutcomeSource
Quantum Yield (Φₚ)Up to 98%
Second-Order Rate Constant1974 M⁻¹s⁻¹ (with PYD nucleophile)
Oxygen ToleranceHigh (no inert atmosphere required)

Mechanism : Photoexcitation at 390 nm populates the reactive triplet state (³ππ*), enabling cycloaddition with ERAs. Thiophene substitution at the 3-position enhances triplet-state reactivity .

Cross-Coupling Reactions (Suzuki-Miyaura)

The bromine atom facilitates palladium-catalyzed cross-coupling for synthesizing extended π-conjugated systems:

Boronic AcidCatalystProductYield
Thiophene-2-boronic acidPd(PPh₃)₄3-Thiophenanthrene-9,10-dione55%
3,6-Di-thiophenyl boronic acidPd(PPh₃)₄3,6-Dithiophenanthrenequinone39%

Application : These derivatives show enhanced photophysical properties for organic photovoltaics and OLEDs .

Comparative Reactivity with Analogues

CompoundKey Reactivity Difference
Phenanthrene-9,10-dioneLower electrophilicity; no bromine substitution
3-Chlorophenanthrene-9,10-dioneReduced substitution rates due to weaker C–Cl bond
9,10-PhenanthrenequinoneLacks halogen, limiting nucleophilic pathways

Biological Redox Activity

The compound generates reactive oxygen species (ROS) via redox cycling, inducing oxidative stress in cellular environments. This property underpins its:

  • Anticancer potential : Apoptosis induction in HeLa cells (IC₅₀ = 12 μM).
  • Enzyme interactions : Modulation of cytochrome P450 activity.

Q & A

Q. What are the established synthetic routes for 3-Bromophenanthrene-9,10-dione, and what key intermediates are involved?

The synthesis typically involves palladium-catalyzed Suzuki cross-coupling reactions and condensation steps. For example, this compound can be synthesized starting from brominated benzene-diamine derivatives and phenanthrene-9,10-dione precursors. A six-step approach with anionic cyclization to form the phenanthrene ring and subsequent tribromination/hydrolysis steps has been optimized for scalability (73% overall yield) . Key intermediates include 3-pyridineboronic acid and 4-(diphenylamino)phenyl boronic acid, which are coupled to the core structure via Suzuki reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural confirmation relies on 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) to verify molecular integrity and substituent positions . Purity assessment may include HPLC or GC-MS, particularly when synthesizing derivatives for optoelectronic applications (e.g., OLEDs), where trace impurities can affect device performance .

Q. What are the primary research applications of this compound in materials science?

The compound serves as a precursor for synthesizing semiconducting small molecules and polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Its bromine substituent enables further functionalization via cross-coupling reactions to tailor electronic properties, such as charge transport and luminescence .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Catalytic Systems : Use Pd(PPh3)4 in toluene/ethanol mixtures at 85°C for efficient Suzuki coupling .
  • pH Control : For condensation reactions (e.g., forming phenanthrene oxide derivatives), maintain pH 8.6–8.8 to minimize side products .
  • Thermal Stability : Avoid prolonged reaction times to prevent decomposition, as thermal degradation releases hazardous gases (e.g., CO, hydrogen halides) .

Q. What computational methods are used to predict the electronic properties of this compound-based materials?

Density functional theory (DFT) calculations analyze HOMO-LUMO gaps, charge distribution, and excited-state dynamics. These studies guide the design of derivatives with enhanced thermally activated delayed fluorescence (TADF) for OLEDs . For example, dibenzo[a,c]phenazine-derived isomers exhibit tunable emission wavelengths depending on substitution patterns .

Q. How should researchers address contradictions in reported stability data for phenanthrene-dione derivatives?

  • Solid-State vs. Solution Stability : The quinhydrone derivative of phenanthrene-9,10-dione is stable only in the solid state, dissociating into its components (dione and diol) in solution . Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, solvent polarity matching) to validate stability claims.
  • Spectroscopic Validation : Use CP/MAS 13C-NMR to compare solid-state and solution-phase structures, as done for phenanthrenequinhydrone .

Q. What strategies are effective for designing this compound derivatives with targeted optical properties?

  • Substituent Engineering : Introduce electron-donating groups (e.g., diphenylamino) to redshift emission spectra via intramolecular charge transfer .
  • Steric Hindrance : Adjust substituent positions (e.g., 3- vs. 6-bromo) to control π-stacking interactions and aggregation-induced quenching in OLED films .

Methodological Considerations

  • Safety Protocols : Handle this compound in fume hoods with PPE (gloves, goggles) due to risks of skin/eye irritation and hazardous decomposition products (e.g., hydrogen halides) .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) meticulously, as minor variations can significantly impact yields and electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromophenanthrene-9,10-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Bromophenanthrene-9,10-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.